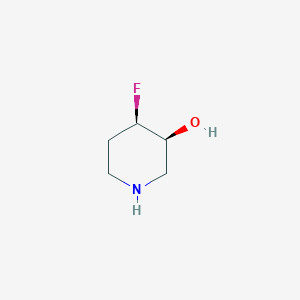
cis-4-Fluoro-piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-4-Fluoro-piperidin-3-ol: is a fluorinated piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The fluorine atom and hydroxyl group in this compound make it a valuable building block in medicinal chemistry due to its potential biological activities and its role in the synthesis of various pharmacologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Fluoro-piperidin-3-ol typically involves enantioselective fluorination and reduction reactions. One common method employs a modified cinchona alkaloid catalyst for enantioselective fluorination, followed by reduction to obtain the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and methanol, with temperatures maintained at 0°C .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of enantioselective synthesis and the use of chiral catalysts are likely to be scaled up for industrial applications, ensuring high yield and enantiomeric purity .
Analyse Des Réactions Chimiques
Types of Reactions: cis-4-Fluoro-piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming fluorinated piperidines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in methanol or ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of fluorinated ketones or aldehydes.
Reduction: Formation of fluorinated piperidines.
Substitution: Formation of various substituted piperidines depending on the nucleophile used.
Applications De Recherche Scientifique
cis-4-Fluoro-piperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its role in the development of new drugs targeting various diseases.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
Mécanisme D'action
The mechanism of action of cis-4-Fluoro-piperidin-3-ol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .
Comparaison Avec Des Composés Similaires
cis-3-Fluoropiperidin-4-ol: Another fluorinated piperidine derivative with similar synthetic routes and applications.
Piperidine: The parent compound, widely used in medicinal chemistry.
Fluorinated piperidines: A broad class of compounds with diverse biological activities
Uniqueness: cis-4-Fluoro-piperidin-3-ol is unique due to its specific substitution pattern, which can confer distinct biological activities and synthetic utility compared to other fluorinated piperidines. Its enantioselective synthesis also allows for the production of enantiomerically pure compounds, which is crucial for pharmaceutical applications .
Propriétés
IUPAC Name |
(3S,4R)-4-fluoropiperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3H2/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAXOFJRWIZALN-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
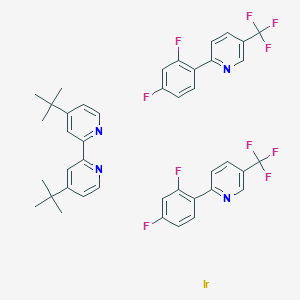
![3-(4,5-Dihydrobenzo[g][1]benzothiol-2-yl)-3-oxopropanenitrile](/img/structure/B8115642.png)
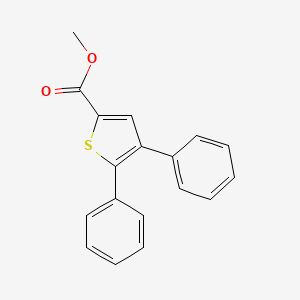
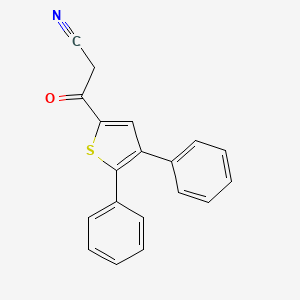
![Cis-methyl-2-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B8115670.png)
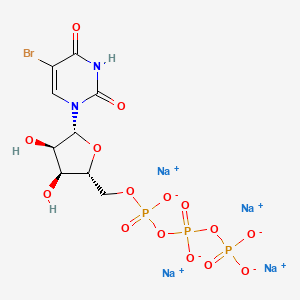
![(1S)-2-phenyl-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride](/img/structure/B8115676.png)
![cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol](/img/structure/B8115678.png)
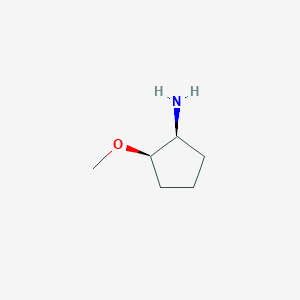
![2-[6-oxo-2-(phenylmethoxycarbonylamino)-3H-purin-9-yl]acetic acid](/img/structure/B8115707.png)
![(1S,5S)-Methyl 8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B8115710.png)
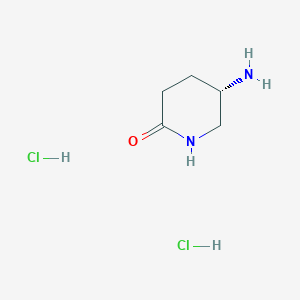
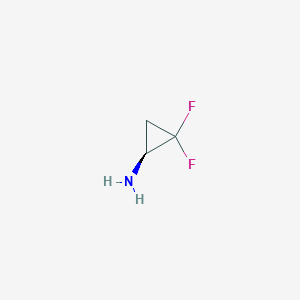
![[(1S,2R)-2-fluorocyclohexyl]azanium;chloride](/img/structure/B8115737.png)
